![molecular formula C12H14ClN3O2 B1486967 N-[2-Methoxy-5-(1h-pyrazol-3-yl)phenyl]acetamide hydrochloride CAS No. 2173092-94-7](/img/structure/B1486967.png)
N-[2-Methoxy-5-(1h-pyrazol-3-yl)phenyl]acetamide hydrochloride
Vue d'ensemble
Description
“N-[2-Methoxy-5-(1h-pyrazol-3-yl)phenyl]acetamide hydrochloride” is a compound that contains a pyrazole moiety . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, a compound similar to the one you’re interested in was synthesized by reacting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride with various binucleophiles .Molecular Structure Analysis
The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of the compound you’re interested in would also include a methoxy group and an acetamide group attached to the phenyl ring.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including cyclocondensation and dipolar cycloadditions .Applications De Recherche Scientifique
Anticancer Activity
A study highlighted the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, demonstrating their anticancer efficacy against a panel of 60 cancer cell lines, with one compound showing significant growth inhibition in eight cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020).
Pharmacological Potential
Another research focused on the computational and pharmacological evaluation of novel derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, revealing moderate inhibitory effects and significant analgesic and anti-inflammatory activities, offering insights into their therapeutic potential (Faheem, 2018).
Antioxidant Activity
Research on pyrazole-acetamide derivatives synthesized and characterized for their antioxidant activity demonstrated significant antioxidant properties, suggesting their utility in combating oxidative stress-related disorders (Chkirate et al., 2019).
Antimicrobial Activity
A study synthesized novel thiazole derivatives incorporating a pyrazole moiety, which were screened for antimicrobial activities. These compounds displayed significant anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Antimycobacterial Agents
A library of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids was synthesized and evaluated for in vitro antimycobacterial activity, revealing promising lead compounds with potent activity against Mycobacterium smegmatis, highlighting their potential as antimycobacterial agents (Emmadi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-methoxy-5-(1H-pyrazol-5-yl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-8(16)14-11-7-9(3-4-12(11)17-2)10-5-6-13-15-10;/h3-7H,1-2H3,(H,13,15)(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFXJNJRDQXZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CC=NN2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





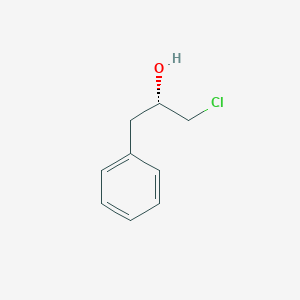

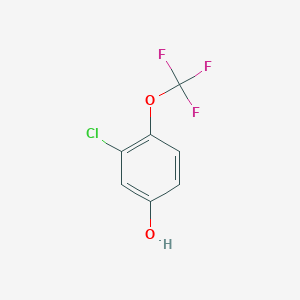

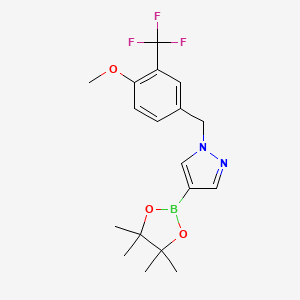
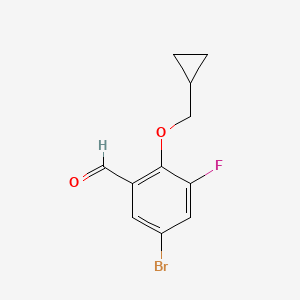
![1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1486899.png)
![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)
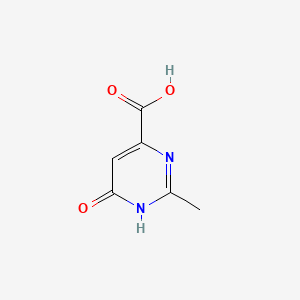
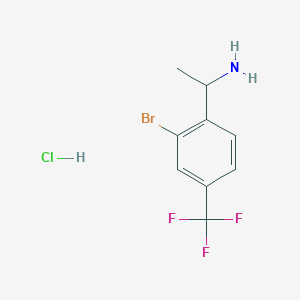
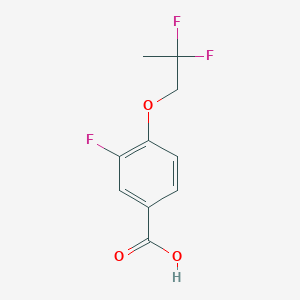
![(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride](/img/structure/B1486906.png)